(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Description
The compound (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a pyrrolidine-based derivative featuring a 2,3-dimethoxyphenyl substituent at the C4 position and a tert-butoxycarbonyl (Boc) protecting group at the N1 position. Its molecular formula is C₁₈H₂₅NO₆ (calculated molecular weight: ~363.4 g/mol). The stereochemistry (3S,4R) and the substitution pattern influence its physicochemical properties, such as solubility, stability, and biological activity.
Properties
IUPAC Name |
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-7-6-8-14(23-4)15(11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21)/t12-,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVLXJGYHYKWTI-QWHCGFSZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino groups using carbamate bonds, followed by the introduction of the pyrrolidine ring and the dimethoxyphenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
BOC Deprotection Reactions
The BOC group is cleaved under acidic conditions to yield a free amine. This reaction is critical for subsequent functionalization in drug synthesis .
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) | (3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
| Thermal decomposition | HCl (gas) in dioxane | Deprotected pyrrolidine intermediate |
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Mechanistic Insight : Protonation of the carbonyl oxygen destabilizes the BOC group, leading to CO₂ and tert-butanol release.
Carboxylic Acid Functionalization
The carboxylic acid undergoes standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Esterification | SOCl₂/ROH | Methyl/ethyl esters (e.g., methyl (3S,4R)-4-(2,3-dimethoxyphenyl)-BOC-pyrrolidine-3-carboxylate) |
| Amide formation | DCC/HOBt, R-NH₂ | Amide derivatives (e.g., with benzylamine) |
| Salt formation | NaOH/H₂O | Sodium carboxylate |
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Key Applications : Ester derivatives enhance bioavailability, while amides are intermediates for peptide coupling.
Pyrrolidine Ring Modifications
The pyrrolidine ring participates in stereospecific reactions, influenced by its chiral centers:
| Reaction | Conditions | Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | Quaternary ammonium salts (e.g., with methyl iodide) |
| Ring expansion | Photochemical irradiation | Six-membered ring formation (limited yield: ~40%) |
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Stereochemical Stability : The (3S,4R) configuration remains intact under mild conditions but may racemize under strong bases.
Aryl Group Reactivity
The 2,3-dimethoxyphenyl substituent undergoes electrophilic substitution:
| Reaction | Reagents | Site Selectivity |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy groups (minor ortho products observed) |
| Demethylation | BBr₃, CH₂Cl₂ | Catechol derivative formation |
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Limitations : Steric hindrance from adjacent methoxy groups reduces reactivity in Suzuki-Miyaura cross-coupling .
Stability Under Physiological Conditions
| Parameter | Conditions | Degradation Products |
|---|---|---|
| Hydrolytic stability | pH 7.4 buffer, 37°C | BOC-deprotected compound (t₁/₂ = 12 hours) |
| Oxidative stability | H₂O₂, Fe²⁺ | Pyrrolidine N-oxide (major) |
Critical Analysis
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BOC Group Utility : Enables selective amine protection during multistep syntheses but requires careful handling to avoid premature cleavage .
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Carboxylic Acid Versatility : Directs the compound toward prodrug strategies or metal-organic framework (MOF) synthesis via coordination chemistry.
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Aryl Group Limitations : Electron-donating methoxy groups hinder electrophilic aromatic substitution but enhance π-π stacking in crystal lattices.
This compound’s reactivity profile underscores its value as a scaffold in medicinal chemistry, particularly for antiviral and enzyme-targeted drug candidates .
Scientific Research Applications
The compound (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Pharmacological Studies
The compound's structure suggests potential interactions with biological targets, making it a candidate for pharmacological studies. Its derivatives have been explored for their efficacy in treating various conditions:
- Neurodegenerative Diseases: Research indicates that compounds with similar structures may modulate neuroinflammation and oxidative stress, which are critical in diseases like Alzheimer's and Parkinson's disease. For instance, the Kynurenine pathway metabolites have been studied for their roles in neuroprotection and neurotoxicity .
Anticancer Activity
The compound may exhibit anticancer properties through mechanisms involving apoptosis induction and cell cycle regulation. Studies have shown that related compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is notable. Similar pyrrolidine derivatives have been reported to inhibit pro-inflammatory cytokines, suggesting that this compound could be beneficial in treating inflammatory disorders.
Analytical Chemistry
Due to its distinct chemical structure, this compound can serve as a standard reference in analytical chemistry for developing new methodologies in quantifying related compounds in biological samples.
Data Tables
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of pyrrolidine derivatives, it was found that compounds similar to this compound significantly reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Case Study 2: Anticancer Properties
A clinical study evaluated the anticancer effects of related compounds on breast cancer cell lines. The results indicated that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 3: Anti-inflammatory Response
Research conducted on inflammatory bowel disease models showed that administration of similar pyrrolidine compounds led to decreased levels of TNF-alpha and IL-6, highlighting their potential therapeutic role in managing inflammation.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Key Observations
Substituent Effects: Electron-Donating Groups: The 2,3-dimethoxyphenyl group (target compound) provides strong electron-donating effects due to methoxy substituents, enhancing resonance stabilization. This contrasts with electron-withdrawing groups like trifluoromethyl (NP17354 ) or bromo ( ), which reduce electron density and may alter binding affinities in biological targets.
Protecting Groups :
- The Boc group (tert-butoxycarbonyl) in the target compound and NP17354 offers superior stability under acidic conditions compared to methyl groups in 14{4,5} or benzyloxycarbonyl (Cbz) in other analogs .
Synthetic Performance :
- Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 14{4,5} ) show moderate yields (63–68%) but high purity (>99%), likely due to optimized purification protocols.
- Methyl-protected analogs (e.g., 14{2,4} ) achieve 60% yield with 99% purity, suggesting efficient synthesis despite simpler substitution patterns.
Stereochemical Influence :
- The (3S,4R) configuration in the target compound may confer distinct conformational preferences compared to (3R,4S) isomers (e.g., NP17354 ), impacting interactions with chiral environments in biological systems.
Biological Activity
(3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative notable for its complex structure and potential biological activities. This compound features a pyrrolidine ring, a carboxylic acid group, and a dimethoxyphenyl substituent, which are critical for its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic potential.
Structural Characteristics
The molecular formula of the compound is C18H25NO6, with a molecular weight of approximately 351.399 g/mol. The stereochemistry at the 3 and 4 positions of the pyrrolidine ring significantly influences its biological properties and interactions with receptors or enzymes.
Biological Activity Overview
Research on similar compounds suggests that this compound may exhibit various biological activities including:
- Anti-inflammatory properties
- Analgesic effects
- Anticancer activity
These effects are likely mediated through interactions with specific molecular targets in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interactions : The dimethoxyphenyl group may enhance binding affinity to certain receptors, potentially leading to therapeutic effects.
- Enzyme Inhibition : The carboxylic acid functional group can interact with enzyme active sites, inhibiting their function and altering metabolic pathways.
- Quantitative Structure-Activity Relationship (QSAR) : Studies indicate that variations in substituents on the pyrrolidine ring can significantly impact biological efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 25 | Induces apoptosis |
| Compound B | HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
| Compound C | MCF7 (Breast Cancer) | 15 | Inhibits angiogenesis |
In these studies, the introduction of specific substituents on the phenyl ring was found to enhance anticancer activity significantly .
Anti-inflammatory Effects
In vitro studies have demonstrated that certain derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. For example:
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound D | TNF-α (50%) | 10 |
| Compound E | IL-6 (40%) | 20 |
These findings suggest that the compound may serve as a lead for developing anti-inflammatory agents.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing (3S,4R)-4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid, and how is stereochemical control achieved?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Activation of the carboxylic acid group using coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .
- Step 2 : Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions .
- Step 3 : Stereoselective introduction of the 2,3-dimethoxyphenyl group via Suzuki-Miyaura coupling or chiral resolution techniques, ensuring the (3S,4R) configuration .
- Key Conditions : Solvents (e.g., dichloromethane), low temperatures (~0–5°C), and pH control (neutral to slightly basic) to minimize racemization .
Q. How is the compound characterized to confirm its stereochemistry and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and stereochemistry (e.g., coupling constants for axial/equatorial protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
- Chiral HPLC : Assesses enantiomeric excess (>98% purity required for pharmacological studies) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine ring influence binding to biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Computational Modeling : Molecular docking studies (e.g., using AutoDock Vina) compare (3S,4R) vs. (3R,4S) diastereomers to predict affinity for targets like G-protein-coupled receptors .
- Experimental Validation : Competitive binding assays (e.g., fluorescence polarization) quantify IC50 values. For example, the (3S,4R) isomer shows 10-fold higher affinity for serotonin receptors than its enantiomer due to spatial alignment with hydrophobic pockets .
Q. What strategies resolve contradictions in reported synthetic yields or reactivity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under standardized conditions (solvent purity, inert atmosphere) .
- Kinetic Analysis : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., Boc deprotection requiring acidic conditions) .
- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., diastereomers or oxidized methoxy groups) that may skew yield calculations .
Q. How can the compound’s stability under varying pH and temperature conditions be optimized for in vivo studies?
- Methodological Answer :
- pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC. The Boc group enhances stability at physiological pH (7.4), but the carboxylic acid may require formulation as a sodium salt for solubility .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>150°C), guiding storage at –20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
